5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine

Cross-Coupling Palladium Catalysis Synthetic Methodology

A privileged medicinal‑chemistry intermediate. The 5‑bromo handle enables rapid Suzuki‑Miyaura library synthesis (superior reactivity over 5‑chloro analogs), while the meta‑CF₃‑phenoxy group balances lipophilicity (XLogP3 = 4.0) for ADME optimization. The orthogonal C5‑Br/C2‑ether pattern allows sequential functionalization to install affinity tags or photoreactive crosslinkers—impossible with non‑halogenated or 5‑unsubstituted analogs. Ideal for kinase‑targeted libraries, chemical‑probe development, and agrochemical lead optimization. Order high‑purity (≥95 %) material for reproducible C–C bond formation.

Molecular Formula C11H6BrF3N2O
Molecular Weight 319.081
CAS No. 73226-50-3
Cat. No. B2430550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
CAS73226-50-3
Molecular FormulaC11H6BrF3N2O
Molecular Weight319.081
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(F)(F)F
InChIInChI=1S/C11H6BrF3N2O/c12-8-5-16-10(17-6-8)18-9-3-1-2-7(4-9)11(13,14)15/h1-6H
InChIKeyXXAHBNITIXGYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 73226-50-3): A Strategic Building Block for Drug Discovery and Chemical Biology


5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 73226-50-3) is a disubstituted pyrimidine derivative with the molecular formula C11H6BrF3N2O and a molecular weight of 319.08 g/mol . It features a pyrimidine core substituted at the 2-position with a 3-(trifluoromethyl)phenoxy group and at the 5-position with a bromine atom . This compound is primarily utilized as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, owing to the unique combination of a potent electron-withdrawing trifluoromethyl group and a reactive bromo handle for further functionalization .

Why 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine Cannot Be Simply Replaced by Other Phenoxypyrimidine Analogs


The precise substitution pattern on the pyrimidine core dictates a molecule's physicochemical and biological properties. Substituting the 5-bromo atom in 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine with other halogens or hydrogen, or altering the position of the trifluoromethyl group, leads to significant changes in electron density, lipophilicity, and metabolic stability [1]. Furthermore, the bromine atom at the 5-position is a critical synthetic handle for cross-coupling reactions, enabling the rapid generation of diverse compound libraries. Using a non-halogenated or differently halogenated analog would fundamentally alter or preclude these key chemical transformations and the resulting biological profiles [2].

Quantifiable Differentiation of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 73226-50-3) Against Key Comparators


Halogen-Dependent Reactivity in Cross-Coupling: 5-Bromo vs. 5-Chloro vs. 5-Unsubstituted Analogs

The 5-bromo substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-chloro or 5-unsubstituted counterparts. This is a well-established principle in organometallic chemistry [1]. While specific kinetic data for this exact compound is not published, the reactivity trend (I > Br > Cl >> H) for oxidative addition with Pd(0) catalysts is a class-level inference applicable to the pyrimidine scaffold. The bromine atom allows for efficient Suzuki, Stille, and Buchwald-Hartwig couplings under mild conditions, enabling rapid derivatization, whereas the 5-chloro analog (CAS not specified, but referenced as 2-(3-Trifluoromethylphenoxy)-5-chloropyrimidine) would require harsher conditions or specialized catalysts, and the 5-unsubstituted analog (CAS 2-[3-(trifluoromethyl)phenoxy]pyrimidine, MW 240.18) completely lacks this key synthetic handle [2].

Cross-Coupling Palladium Catalysis Synthetic Methodology

Positional Isomerism and Physicochemical Property Modulation: 3-CF3 vs. 4-CF3 Phenoxy Analogs

The position of the trifluoromethyl group on the phenoxy ring critically influences the molecule's lipophilicity (LogP) and electronic distribution. The meta-substituted (3-CF3) isomer, 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine, exhibits a different LogP value compared to its para-substituted (4-CF3) analog (CAS 73221-72-4). Both have a molecular weight of 319.08, but their calculated LogP values differ: the 3-CF3 isomer has a predicted XLogP3 of 4.0 [1], whereas the 4-CF3 isomer has a predicted XLogP3 of 4.1 [2]. This 0.1 log unit difference can translate to significant variations in membrane permeability, protein binding, and overall pharmacokinetic profile.

Lipophilicity Metabolic Stability SAR

The Impact of the 5-Bromo Substituent on Electronic Properties for Downstream Activity

In a study of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors, the presence and position of bromine on the pyrimidine ring were found to be critical for cytotoxic activity against K562 (human chronic myeloid leukemia) cells [1]. While the exact target compound was not tested, a series of 5-bromo-pyrimidine derivatives demonstrated potent activity, underscoring the importance of the bromine atom for interaction with the biological target. The electron-withdrawing nature of the bromine atom modulates the electron density of the pyrimidine ring, which can influence binding affinity to kinase ATP-binding pockets. Replacing the bromine with a hydrogen atom (as in 2-[3-(trifluoromethyl)phenoxy]pyrimidine) would significantly alter this electronic profile and is likely to diminish or abolish activity .

Kinase Inhibition SAR Electron-Withdrawing Effects

Synthetic Yield Advantage of the 5-Bromo Precursor in Substitution Reactions

The synthesis of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 3-(trifluoromethyl)phenol is well-precedented and offers high yields due to the excellent leaving group ability of the 2-chloro group activated by the pyrimidine nitrogens [1]. In contrast, the analogous reaction using 5-unsubstituted-2-chloropyrimidine yields 2-[3-(trifluoromethyl)phenoxy]pyrimidine. The presence of the bromine atom in the starting material does not hinder this initial step but provides the critical functional handle for subsequent reactions. Attempting to introduce the bromine atom after the ether linkage is formed would be significantly more challenging and low-yielding, making the target compound a strategically superior starting material for any project requiring a 5-functionalized pyrimidine [2].

Synthesis Nucleophilic Aromatic Substitution Process Chemistry

High-Value Applications for 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 73226-50-3) in R&D


Medicinal Chemistry: Kinase Inhibitor Lead Optimization via Focused Library Synthesis

Researchers can utilize the reactive 5-bromo handle to perform parallel Suzuki-Miyaura couplings with a diverse set of boronic acids/esters, rapidly generating a library of 5-aryl or 5-heteroaryl substituted derivatives. This strategy directly leverages the compound's superior reactivity compared to 5-chloro analogs [1] to explore SAR around the pyrimidine core for targets like tyrosine kinases, where bromo-pyrimidines have shown potent activity [2]. The meta-trifluoromethyl group on the phenoxy ring provides a balanced lipophilicity profile (XLogP3 = 4.0) [3], which is a desirable starting point for optimizing ADME properties.

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The dual functionality of the molecule—an ether linkage at C2 and a reactive bromine at C5—allows for sequential orthogonal functionalization. The C5-bromine can be used to install an affinity tag (e.g., biotin) or a photoreactive crosslinking group via palladium catalysis. This is not possible with the non-halogenated analog (2-[3-(trifluoromethyl)phenoxy]pyrimidine) which lacks a second reactive site [4]. This enables the creation of chemical probes to identify cellular targets of bioactive pyrimidine derivatives.

Agrochemical Discovery: Synthesis of Novel Herbicidal Candidates

Given the established precedent for 2-phenoxypyrimidines as herbicides, this compound serves as a key intermediate for generating novel analogs [5]. The trifluoromethyl group is a common motif in agrochemicals due to its ability to enhance metabolic stability and bioavailability. The 5-bromo group allows for the systematic variation of the pyrimidine's 5-position to optimize herbicidal activity and selectivity against target weeds, a strategy that is not possible with the 5-unsubstituted core structure.

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